
N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of MPCC is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MPCC has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
MPCC has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. MPCC has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPCC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit various activities that are of interest to researchers. However, the limitations of MPCC include its low solubility in water, which may limit its use in certain experiments. MPCC also has limited stability, which may require special storage conditions.
Orientations Futures
There are several future directions for the study of MPCC. One area of research is the development of more efficient synthesis methods for MPCC. Another area of research is the identification of the specific targets of MPCC in the cell. This will help to better understand the mechanism of action of MPCC and its potential applications in various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MPCC in animal models and humans.
Méthodes De Synthèse
N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide can be synthesized using various methods such as the reaction of 2-cyanopyridine with 1-methyl-4-pyrazolecarboxylic acid in the presence of a base or the reaction of 2-bromo-5-methylpyridine with 1-methyl-4-pyrazolecarboxamidine. The synthesis of MPCC is relatively simple and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. MPCC has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-8(6-12-14)13-10(15)9-4-2-3-5-11-9/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWMSFORKSFHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

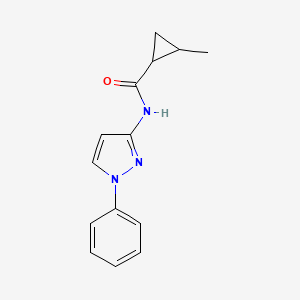
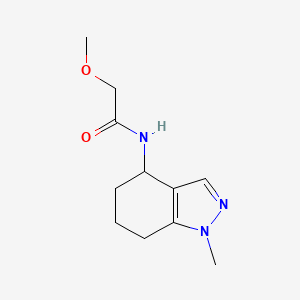
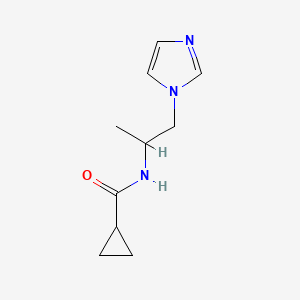

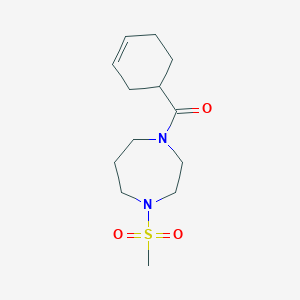


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)


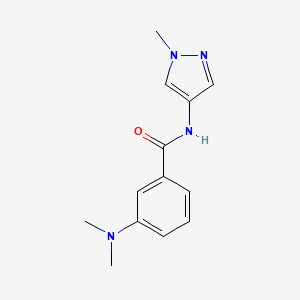
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)